Home > Products > Screening Compounds P53392 > N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid
N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid - 161314-17-6

N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid

Catalog Number: EVT-1175300
CAS Number: 161314-17-6
Molecular Formula: C13H20N2O5S
Molecular Weight: 316.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid (N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid) is a synthetic compound widely studied for its potent inhibitory activity against matrix metalloproteinases (MMPs) [, , , , ]. MMPs are a family of zinc-dependent endopeptidases involved in the breakdown of extracellular matrix proteins, playing crucial roles in physiological processes like wound healing and pathological conditions such as cancer and arthritis [, , , ]. N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid stands as a prominent member of the sulfonamidic inhibitor family, known for their high affinity towards MMPs [, ]. Despite its limited clinical applicability due to solubility issues and lack of selectivity, N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid serves as a valuable tool in understanding MMP structure, function, and inhibition mechanisms [, ].

Future Directions
  • Developing novel derivatives: Exploring new chemical modifications of N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid, focusing on improving its solubility, selectivity towards specific MMP subtypes, and pharmacokinetic properties [].

Acetohydroxamic acid

Relevance: Like N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid (NNGH), acetohydroxamic acid contains a hydroxamic acid moiety, which is a known zinc-binding group. [] This structural similarity allows acetohydroxamic acid to interact with the catalytic zinc ion within the active site of matrix metalloproteinases (MMPs), making it a relevant compound for studying MMP inhibition. []

Batimastat

Relevance: While the structure of Batimastat is not explicitly described in the provided abstracts, it's mentioned as a known MMP inhibitor. [] It serves as a reference point for comparing the binding modes and conformational changes induced by different inhibitors, including N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid (NNGH), within the active site of MMPs. []

N-isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid with a glucosylated N-hydroxyethyl chain

Relevance: This compound is structurally derived from N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid (NNGH) and was designed based on the crystal structure of the NNGH-MMP-12 complex. [] The addition of the glucosylated chain seeks to improve upon the limitations of NNGH, particularly its poor water solubility, while retaining the core structural elements responsible for its high affinity for MMPs. []

Classification

NNGH belongs to the class of hydroxamic acid derivatives, which are known for their ability to chelate zinc ions in the active sites of metalloproteinases. This property allows NNGH to inhibit the enzymatic activity of MMPs effectively.

Synthesis Analysis

The synthesis of NNGH typically involves several key steps, employing established organic chemistry techniques. A common method includes:

  1. Starting Materials: The synthesis often begins with commercially available starting materials such as 4-nitroacetophenone and glycine.
  2. Reaction Conditions: The reaction is generally carried out under basic conditions, where hydroxylamine is used to convert the ketone into a hydroxamic acid.
  3. Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

A detailed synthesis pathway can be represented as follows:

  • Step 1: Acylation of glycine with 4-nitroacetophenone under basic conditions.
  • Step 2: Treatment with hydroxylamine to form the hydroxamic acid derivative.
  • Step 3: Purification through recrystallization or column chromatography.

These methods yield NNGH in good yields with high purity, suitable for biological testing and applications.

Molecular Structure Analysis

The molecular structure of NNGH is characterized by a hydroxamic acid functional group attached to an aromatic ring. Key features include:

  • Molecular Formula: C10_{10}H12_{12}N2_{2}O3_{3}
  • Molecular Weight: Approximately 212.22 g/mol
  • Structural Characteristics: The compound features a hydroxamic acid moiety (-C(=O)N(OH)-) that plays a crucial role in its inhibitory activity against MMPs. The aromatic ring enhances binding affinity through π-stacking interactions with the enzyme's active site.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of synthesized NNGH.

Chemical Reactions Analysis

NNGH primarily functions as an inhibitor of matrix metalloproteinases through reversible binding to the active site. The key chemical reactions involving NNGH include:

  1. Inhibition Mechanism: NNGH binds to the catalytic zinc ion in the active site of MMPs via its hydroxamic acid group, effectively blocking substrate access.
  2. Reversible Binding: The interaction is characterized by reversible binding kinetics, allowing for potential therapeutic modulation of MMP activity.

In vitro studies have shown that NNGH exhibits nanomolar inhibitory potency against several MMPs, including MMP-3 and MMP-9, with inhibition constants (Ki_i) reported in the range of 2.6 to 17 nM depending on the specific MMP target.

Mechanism of Action

The mechanism of action of NNGH involves several critical steps:

  1. Binding to Zinc Ion: The hydroxamic acid group chelates the zinc ion within the active site of MMPs.
  2. Conformational Change: This binding induces conformational changes in the enzyme that prevent substrate binding and catalysis.
  3. Inhibition of Enzymatic Activity: As a result, the enzymatic degradation of extracellular matrix components is inhibited, which is beneficial in conditions where excessive MMP activity contributes to disease progression.

Studies using X-ray crystallography have elucidated the binding interactions between NNGH and various MMPs, confirming its role as a potent inhibitor.

Physical and Chemical Properties Analysis

NNGH exhibits several notable physical and chemical properties:

  • Solubility: Soluble in polar solvents such as water and methanol, which facilitates its use in biological assays.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Typically reported around 150–155 °C, indicating solid-state stability.

These properties are essential for its application in biological systems and therapeutic formulations.

Applications

NNGH has several potential applications in scientific research and medicine:

  1. Therapeutic Use: As an inhibitor of matrix metalloproteinases, it is being investigated for treatment strategies targeting diseases like cancer metastasis and inflammatory disorders.
  2. Research Tool: Used extensively in biochemical assays to study MMP activity and regulation.
  3. Drug Development: Serves as a lead compound for developing more selective and potent MMP inhibitors through structural modifications.
Introduction to NNGH in Metalloproteinase Research

Historical Context of Matrix Metalloproteinase Inhibitors in Biochemical Research

The development of matrix metalloproteinase (Matrix Metalloproteinase) inhibitors emerged from the critical need to modulate extracellular matrix degradation in pathologies ranging from cancer metastasis to cardiovascular disorders. Early broad-spectrum inhibitors (circa 1980s–1990s), such as Batimastat and Marimastat, featured hydroxamate zinc-binding groups but suffered from poor selectivity and musculoskeletal toxicity in clinical trials, limiting their therapeutic utility [1] [9]. This "chelation-centric" approach evolved to prioritize subsite specificity, particularly targeting the deep hydrophobic S1' pocket unique to each Matrix Metalloproteinase isoform [1] [6]. The quest for selective inhibition catalyzed research into non-hydroxamate scaffolds (e.g., pyrimidine dicarboxamides) and allosteric modulators [5] [9]. Within this landscape, N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl Hydroxamic Acid (NNGH) emerged as a pivotal tool compound. Its design integrated the hydroxamate zinc chelator with a biphenyl sulfonamide moiety optimized for S1' pocket engagement, enabling nuanced mechanistic studies of Matrix Metalloproteinase inhibition [7] [10].

Table 1: Evolution of Matrix Metalloproteinase Inhibitor Design

GenerationRepresentative CompoundsKey CharacteristicsResearch Limitations
First (1980s–1990s)Batimastat, IlomastatPeptidomimetic hydroxamates; broad inhibitionLow selectivity; clinical toxicity
Second (2000s)NNGH, CipemastatNon-peptidic scaffolds; improved S1' pocket occupancyModerate selectivity gaps
Third (2010s–present)Andecaliximab (antibody), Pyrimidine dicarboxamidesIsoform-specific targeting; non-zinc-chelating agentsComplexity in balancing potency/pharmacokinetics

Definition and Biochemical Classification of N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl Hydroxamic Acid

N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl Hydroxamic Acid (NNGH), molecular formula C₁₃H₂₀N₂O₅S (molecular weight 316.38 Dalton), is classified as a synthetic, broad-spectrum Matrix Metalloproteinase inhibitor with a hydroxamate-based zinc-chelating pharmacophore [3] [4] [10]. Structurally, it comprises three functional domains:

  • Hydroxamic Acid Group (-CONHOH): Serves as a bidentate chelator of the catalytic zinc ion (Zn²⁺) in the Matrix Metalloproteinase active site, displacing the water molecule essential for proteolysis [1] [6].
  • Glycine Spacer: Enhances conformational flexibility, allowing optimal zinc coordination.
  • N-Isobutyl-4-Methoxyphenylsulfonamide Moiety: Projects into the S1' specificity pocket of Matrix Metalloproteinases, with the isobutyl group occupying hydrophobic subsites and the methoxy group enhancing van der Waals interactions [7] [10].

Biochemically, NNGH functions as a competitive, reversible inhibitor. Its cell permeability enables intracellular Matrix Metalloproteinase targeting, distinguishing it from non-penetrant inhibitors like tissue inhibitors of metalloproteinases (Tissue Inhibitor of Metalloproteinases) [3] [6]. Nuclear magnetic resonance and X-ray crystallography studies confirm that NNGH binds the zinc ion within the conserved HEXXHXXGXXH motif, inducing conformational changes that block substrate access [10].

Table 2: Structural and Functional Attributes of NNGH

Structural FeatureBiochemical RoleTarget Interaction Site
Hydroxamic Acid (-CONHOH)Chelates catalytic Zn²⁺; displaces nucleophilic waterActive site zinc ion
Glycine LinkerProvides flexibility for optimal zinc coordinationCatalytic domain backbone
N-Isobutyl GroupEngages hydrophobic S1' subsites (e.g., in Matrix Metalloproteinase-9)S1' specificity pocket
4-MethoxyphenylsulfonamideStabilizes binding via π-stacking and van der Waals forcesS1' pocket outer rim

Properties

CAS Number

161314-17-6

Product Name

NNGH

IUPAC Name

N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetamide

Molecular Formula

C13H20N2O5S

Molecular Weight

316.38 g/mol

InChI

InChI=1S/C13H20N2O5S/c1-10(2)8-15(9-13(16)14-17)21(18,19)12-6-4-11(20-3)5-7-12/h4-7,10,17H,8-9H2,1-3H3,(H,14,16)

InChI Key

JIRXORZYIXSWOB-UHFFFAOYSA-N

SMILES

CC(C)CN(CC(=O)NO)S(=O)(=O)C1=CC=C(C=C1)OC

Synonyms

N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl Hydroxamic Acid; N-Hydroxy-2-[[(4-methoxyphenyl)sulfonyl](2-methylpropyl)amino]acetamide;

Canonical SMILES

CC(C)CN(CC(=O)NO)S(=O)(=O)C1=CC=C(C=C1)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.